![molecular formula C8H7ClN4O2S B8680973 5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole CAS No. 18527-41-8](/img/structure/B8680973.png)
5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole is a chemical compound that features a tetrazole ring substituted with a sulfonylmethyl group attached to a 4-chlorobenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 4-chlorobenzenesulfonyl chloride, is prepared by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with sodium azide to form the corresponding sulfonyl azide.
Cyclization: The sulfonyl azide undergoes cyclization in the presence of a base, such as triethylamine, to form the tetrazole ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles, leading to the formation of new derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used under acidic conditions.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Cycloaddition Reactions: Cycloaddition reactions often require catalysts such as copper or palladium complexes.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Nucleophilic Substitution: Formation of sulfonamide, sulfonate, and other derivatives.
Cycloaddition: Formation of new heterocyclic compounds.
Aplicaciones Científicas De Investigación
5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biochemical assays and studies to investigate enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Chemical Reactivity: The sulfonyl and tetrazole groups confer unique reactivity, allowing the compound to participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzenesulfonyl Chloride: A precursor in the synthesis of 5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole.
5-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-tetrazole: A similar compound with a methyl group instead of a chlorine atom.
5-[(4-Bromobenzene-1-sulfonyl)methyl]-2H-tetrazole: A similar compound with a bromine atom instead of a chlorine atom.
Uniqueness
This compound is unique due to the presence of both the sulfonyl and tetrazole functional groups, which confer distinct chemical reactivity and potential biological activity. The chlorine atom on the benzene ring also influences its reactivity and interactions with other molecules.
Propiedades
Número CAS |
18527-41-8 |
|---|---|
Fórmula molecular |
C8H7ClN4O2S |
Peso molecular |
258.69 g/mol |
Nombre IUPAC |
5-[(4-chlorophenyl)sulfonylmethyl]-2H-tetrazole |
InChI |
InChI=1S/C8H7ClN4O2S/c9-6-1-3-7(4-2-6)16(14,15)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) |
Clave InChI |
WJWZHEFWAFYORW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)CC2=NNN=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dimethoxy-N-[1-methyl-3-phenyl-pyrazol-5-yl]benzenesulfonamide](/img/structure/B8680893.png)
![6-Chloro-4-morpholin-4-yl-pyrido[3,2-d]pyrimidin-2-ylamine](/img/structure/B8680894.png)
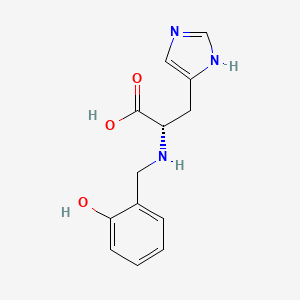
![N-[2,5-Bis(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B8680905.png)
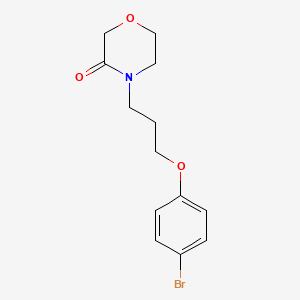
![3-Amino-4-[(3-chloropropyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B8680919.png)
![2-(4'-Nitrophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B8680925.png)
![3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8680932.png)
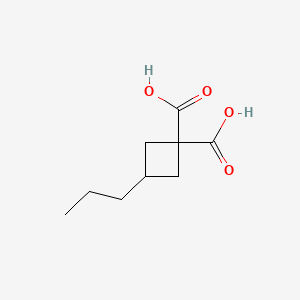
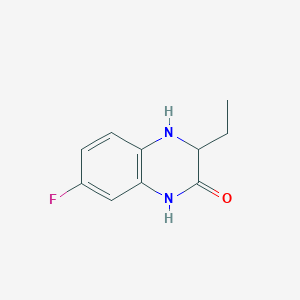
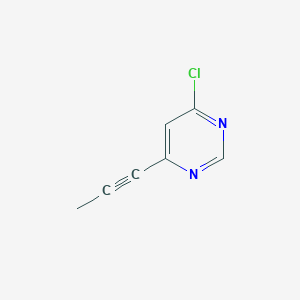
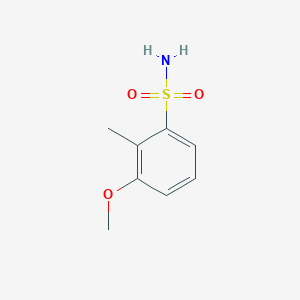
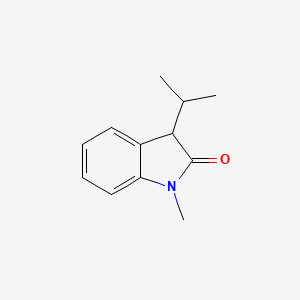
![6-bromo-1H-benzo[d]imidazol-4-amine](/img/structure/B8680983.png)
